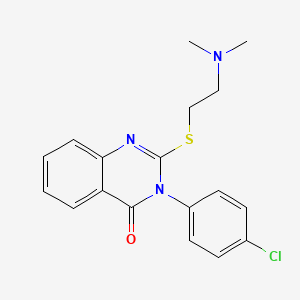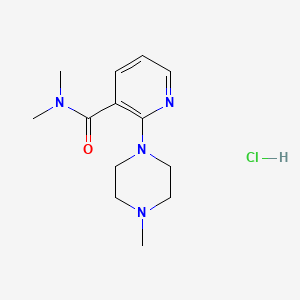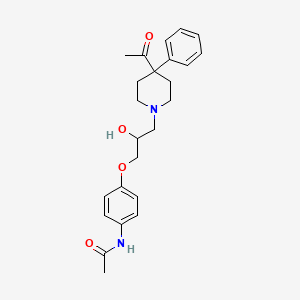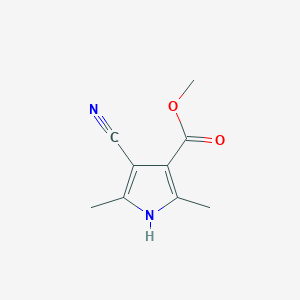![molecular formula C18H29ClO2 B13770254 [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene CAS No. 66028-00-0](/img/structure/B13770254.png)
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene is an organic compound with the molecular formula C18H29ClO2 It is known for its unique structure, which includes a benzene ring substituted with two 2-methylpropyl groups and a 2-(2-chloroethoxy)ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene typically involves the reaction of 2-(2-chloroethoxy)ethanol with bis(2-methylpropyl)benzene in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Chloroethoxy)ethoxy]benzene
- Bis(2-methylpropyl)benzene
- [2-(2-Chloroethoxy)ethoxy]ethylbenzene
Uniqueness
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for diverse applications.
Properties
CAS No. |
66028-00-0 |
|---|---|
Molecular Formula |
C18H29ClO2 |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
1-[2-(2-chloroethoxy)ethoxy]-2,4-bis(2-methylpropyl)benzene |
InChI |
InChI=1S/C18H29ClO2/c1-14(2)11-16-5-6-18(17(13-16)12-15(3)4)21-10-9-20-8-7-19/h5-6,13-15H,7-12H2,1-4H3 |
InChI Key |
GGRIASCZKHAHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)OCCOCCCl)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


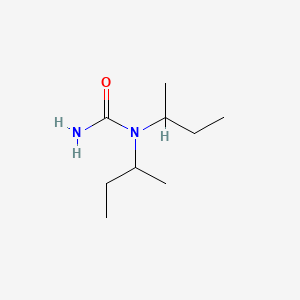
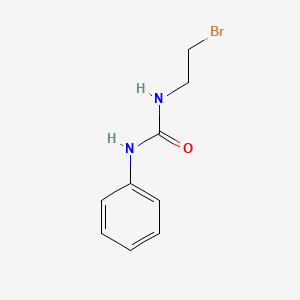
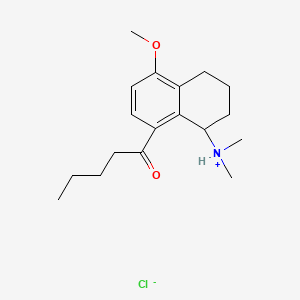

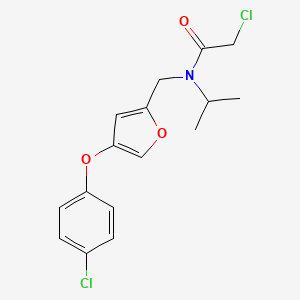
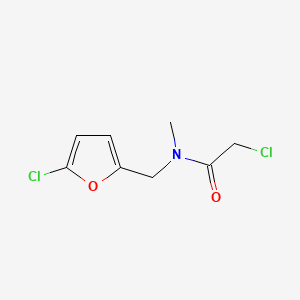

![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
